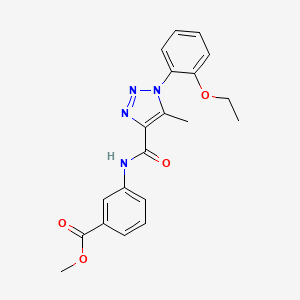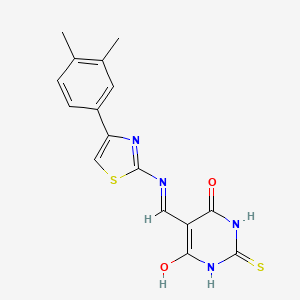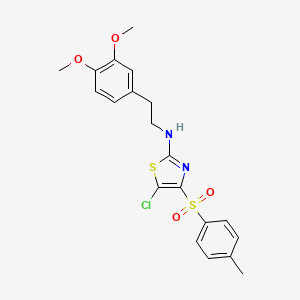![molecular formula C20H17BrN4O2 B2499807 6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380185-08-8](/img/structure/B2499807.png)
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds known as triazoloquinazolines. These are fused heterocyclic compounds that contain a triazole ring and a quinazoline moiety . They are known for their significant biological and pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoloquinazolines are generally synthesized through a series of reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate to give pyrimidinones . The structures of these derivatives are usually confirmed by spectroscopic techniques .Chemical Reactions Analysis
Triazoloquinazolines can undergo a variety of chemical reactions, but the specific reactions would depend on the substituents present on the molecule .Applications De Recherche Scientifique
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute a crucial class of fused heterocycles found in more than 200 naturally occurring alkaloids. These compounds have been extensively studied for their biological activities, which include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The chemical stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. The solubility challenges and the quest for bioavailable derivatives underscore the ongoing research in medicinal chemistry aimed at addressing antibiotic resistance through novel quinazoline derivatives (Tiwary et al., 2016).
Triazole Derivatives and Antibacterial Activity
1,2,4-Triazole and its hybrids exhibit significant antibacterial activity, particularly against Staphylococcus aureus. These compounds, known for their role as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, present a promising avenue for developing new anti-S. aureus agents. The exploration of 1,2,4-triazole derivatives has led to clinically used hybrids like cefatrizine and radezolid, highlighting the potential of triazole-containing compounds in treating bacterial infections (Li & Zhang, 2021).
Optoelectronic Applications
Quinazoline derivatives have found applications beyond medicinal chemistry, extending into the field of optoelectronics. Research has shown that these compounds, when incorporated into π-extended conjugated systems, offer great value for developing novel optoelectronic materials. Their utility in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, is particularly noteworthy. This underscores the versatility of quinazoline derivatives in both biological and material sciences (Lipunova et al., 2018).
Mécanisme D'action
Orientations Futures
Triazoloquinazolines, due to their significant biological and pharmacological properties, are an active area of research in medicinal chemistry. Future directions could include the design and synthesis of new derivatives, evaluation of their biological activities, and development of drugs based on these compounds .
Propriétés
IUPAC Name |
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-5-18-22-19-15-6-3-4-7-16(15)24(20(27)25(19)23-18)12-17(26)13-8-10-14(21)11-9-13/h3-4,6-11H,2,5,12H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFVMGUGKMYJH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN4O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)



![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)